Undecane, 1-bromo-11-(2-propen-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane, 1-bromo-11-(2-propen-1-yloxy)- is an organic compound with the molecular formula C14H27BrO It is a brominated derivative of undecane, featuring an allyloxy group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 1-bromo-11-(2-propen-1-yloxy)- typically involves the reaction of 11-bromo-1-undecanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Undecane, 1-bromo-11-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding undecane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of undecane derivatives without the bromine atom.
Scientific Research Applications
Undecane, 1-bromo-11-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecane, 1-bromo-11-(2-propen-1-yloxy)- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The allyloxy group can participate in oxidation reactions, forming reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-11-undecanol: Similar structure but lacks the allyloxy group.
11-Bromo-1-undecanethiol: Contains a thiol group instead of an allyloxy group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Features a benzene ring with a prop-2-yn-1-yloxy group.
Properties
Molecular Formula |
C14H27BrO |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-bromo-11-prop-2-enoxyundecane |
InChI |
InChI=1S/C14H27BrO/c1-2-13-16-14-11-9-7-5-3-4-6-8-10-12-15/h2H,1,3-14H2 |
InChI Key |
UVSLWDHIXWKLSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.